molecular formula C14H16N2O3S2 B5551908 N-propyl-4-[(2-thienylsulfonyl)amino]benzamide

N-propyl-4-[(2-thienylsulfonyl)amino]benzamide

Cat. No.: B5551908
M. Wt: 324.4 g/mol
InChI Key: ZFCSFYCZJILXEX-UHFFFAOYSA-N
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Description

N-propyl-4-[(2-thienylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C14H16N2O3S2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.06023472 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrophobic Modification for Biomedical Applications

Hydrophobically modified sulfobetaine copolymers, which involve a process of postpolymerization modification using zwitterionic amine, demonstrate promising applications due to their antifouling properties, hemocompatibility, and stimulus-responsive behavior. These features are crucial for developing advanced materials in biomedical engineering, including drug delivery systems and tissue engineering scaffolds (Woodfield et al., 2014).

Antiviral Applications

The identification of compounds such as SBI-0090799, which inhibit Zika virus replication by blocking the formation of the membranous replication compartment, showcases the potential of sulfonamide derivatives in antiviral therapy. This mechanism of action offers a novel approach for developing antivirals against Zika and possibly other viruses, highlighting the broader implications for public health and infectious disease management (Riva et al., 2021).

Thrombin Inhibition for Anticoagulant Therapy

Nα-aryisulfonyl-ω-(4-amidinophenyl)-α-aminoalkylcarboxylic acid amides have been identified as potent and selective inhibitors of thrombin. This finding is significant for developing new anticoagulant therapies, particularly for conditions requiring selective thrombin inhibition, such as thrombosis and related cardiovascular diseases (Markwardt et al., 1980).

Water Purification and Desalination Technologies

The synthesis of novel polymers such as poly sulphonyl amino benzamide (PSAB) and its applications in water purification and sea water desalination highlight the relevance of sulfonamide derivatives in environmental engineering. These polymers' ability to reject salt effectively opens new avenues for addressing global challenges related to water scarcity and the need for sustainable desalination technologies (Padaki et al., 2012).

Enzyme Inhibition for Therapeutic Applications

Benzamide-4-Sulfonamides have been shown to be effective inhibitors of human carbonic anhydrase isoforms, which are crucial for various physiological processes. The inhibition of these enzymes by sulfonamide derivatives can be leveraged for designing drugs targeting conditions such as glaucoma, epilepsy, and certain types of tumors, demonstrating the chemical class's therapeutic potential (Abdoli et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific use of “N-propyl-4-[(2-thienylsulfonyl)amino]benzamide”. For example, some benzamides have been reported to have anti-inflammatory activity .

Safety and Hazards

The safety and hazards of “N-propyl-4-[(2-thienylsulfonyl)amino]benzamide” would depend on its specific structure and properties. Benzamides can be harmful if swallowed and are suspected of causing genetic defects .

Future Directions

The future directions for research on “N-propyl-4-[(2-thienylsulfonyl)amino]benzamide” would depend on its specific properties and potential applications. Benzamides and their derivatives have a wide range of uses in the pharmaceutical, paper, and plastic industries, and as intermediate products in the synthesis of therapeutic agents .

Properties

IUPAC Name

N-propyl-4-(thiophen-2-ylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-2-9-15-14(17)11-5-7-12(8-6-11)16-21(18,19)13-4-3-10-20-13/h3-8,10,16H,2,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCSFYCZJILXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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